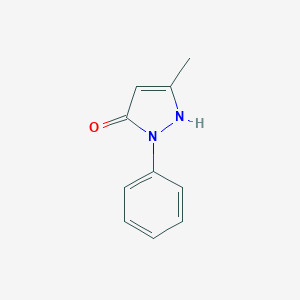

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Descripción general

Descripción

3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature can yield the desired compound . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalysts. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to provide high yields and short reaction times .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert it into different pyrazoline derivatives.

Substitution: It can undergo substitution reactions with various electrophiles to form substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles, which have diverse applications in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

Table 1: Synthesis Conditions for 3-Methyl-1-phenyl-1H-pyrazol-5-ol

| Catalyst | Reaction Time | Yield (%) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Ce(SO₄)₂·4H₂O | 5-12 min | 81-98 | 125 | Solvent-free |

| Alum | Varied | High | Room temp | Not specified |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities. They have been studied for their anticancer properties, particularly against breast cancer cell lines (MCF-7). In vitro assays demonstrated that some derivatives could enhance cell viability and potentially overcome drug resistance compared to traditional chemotherapeutics like doxorubicin .

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of 4-[Indol-3-yl]-arylmethyl derivatives of this compound, researchers utilized an MTT assay to assess cell viability. The results indicated that these compounds could target specific molecular pathways involved in cancer progression while exhibiting fewer side effects than conventional treatments .

Industrial Applications

Beyond biological applications, this compound and its derivatives are being explored in various industrial contexts. They have potential uses as:

- Fungicides : Compounds based on pyrazolone structures have shown effectiveness against fungal pathogens.

- Pesticides : The environmental safety profile of these compounds makes them suitable candidates for agricultural applications.

- Dyes and Pigments : Their chemical properties allow them to be utilized in the formulation of dyes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-phenyl-2-pyrazoline-5-one: This compound is similar in structure but differs in its oxidation state.

1-Phenyl-3-methyl-5-pyrazolone: Another closely related compound with different substitution patterns.

Uniqueness

3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Actividad Biológica

3-Methyl-1-phenyl-1H-pyrazol-5-ol (also known as 3-methyl-1-phenylpyrazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, particularly in anticancer and antioxidant activities.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including one-pot reactions involving the condensation of 3-methyl-1-phenylpyrazolone with aldehydes. A notable method utilizes sodium acetate as a catalyst, resulting in high yields and purity of the product, confirmed through spectroscopic techniques such as IR and NMR .

Anticancer Activity

One of the most compelling aspects of this compound is its anticancer activity. Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HeLa (cervical cancer)

For instance, compound 3b showed an IC50 value of 18.24 μM against MDA-MB-231 cells, indicating significant cytotoxicity . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring influence the biological activity; compounds with halogen or methoxy groups at specific positions tend to exhibit enhanced activity .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant capabilities. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) indicated that several derivatives possess radical scavenging activity comparable to or greater than ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

In Vitro Studies

Research conducted on synthesized derivatives of this compound revealed varying degrees of cytotoxicity across different cancer cell lines. A study highlighted that certain derivatives exhibited more than 50% inhibition in cell proliferation at concentrations below 20 μM .

Table 1 summarizes the antiproliferative activities of selected derivatives:

| Compound | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| 3b | MDA-MB-231 | 18.24 | High |

| 3c | MCF-7 | 25.00 | Moderate |

| 3f | HeLa | >50 | Low |

| 3g | PC-3 | >50 | Low |

Mechanistic Insights

Molecular docking studies have been employed to understand the interaction between these compounds and target proteins associated with cancer progression, such as the main protease (M pro) of SARS-CoV-2. These studies indicate that certain pyrazole derivatives may inhibit viral replication pathways, offering insights into their potential use in antiviral therapies .

Propiedades

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 | |

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?

A1: The molecular formula is C10H10N2O, and the molecular weight is 174.20 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include Fourier-transform infrared spectroscopy (FTIR) [, , , , ], 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], mass spectrometry (MS) [], and X-ray diffraction (XRD) [, ]. These methods provide insights into the compound's structure, functional groups, and purity.

Q3: What is the primary synthetic application of this compound in organic chemistry?

A3: It serves as a key building block for synthesizing 4,4′-(arylmethylene)bis(this compound) derivatives, often via tandem Knoevenagel-Michael reactions [, , , , , , , , , , , , ].

Q4: What are the advantages of using this compound in these reactions?

A4: Its structure readily undergoes condensation with aldehydes, forming a key intermediate that facilitates the subsequent Michael addition step. This allows for efficient one-pot synthesis of diverse bis-pyrazolone derivatives [, , , , , , , , ].

Q5: What types of catalysts have been explored for these reactions involving this compound?

A5: A wide range of catalysts have been investigated, including: * Heterogeneous catalysts: Cu-doped ZnO nanomaterials [], nanomagnetite-Fe3O4 [], cellulose sulfuric acid [], and nanosilica-supported perchloric acid [, ]. * Homogeneous catalysts: Tetraethylammonium L-prolinate [], L-proline [, ], and Brønsted acidic ionic liquids [, , , , ]. * Catalyst-Free conditions: Ultrasound irradiation in water/ethanol mixtures [] and ethylene glycol-promoted reactions [].

Q6: What are the benefits of exploring different catalytic systems?

A6: Researchers aim to identify conditions that enhance reaction efficiency, reduce reaction times, improve yields, and minimize environmental impact [, , , , , , , , , , , , ].

Q7: Have any biological activities been reported for derivatives of this compound?

A7: Yes, studies have investigated the anti-leishmanial, anti-trypanosomal [], antioxidant [, ], anti-inflammatory [], antimicrobial [, , ], and cytotoxic activities [] of various 4,4′-(arylmethylene)bis(this compound) derivatives.

Q8: How do structural modifications impact the biological activity of these derivatives?

A8: Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the arylmethylene bridge significantly influence the potency and selectivity of these compounds against different parasites or biological targets [, , , ].

Q9: Has computational chemistry been employed in the study of these compounds?

A9: Yes, computational methods like density functional theory (DFT) calculations have been used to optimize the molecular structure and understand the electronic properties of these derivatives. [, ] Molecular docking studies have also been performed to explore their interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize their potential anti-inflammatory activity [].

Q10: How are the synthesized compounds purified and characterized?

A10: Purification techniques like column chromatography might be employed []. Characterization relies heavily on spectroscopic methods such as FTIR, NMR, and MS, alongside elemental analysis [, ].

Q11: What are the environmental considerations related to the synthesis of these compounds?

A11: Many research efforts focus on developing greener synthetic approaches, using environmentally benign catalysts, reducing solvent usage, and minimizing waste generation [, , , , , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.